molecular formula C9H14ClNO3 B080516 Levonordefrin hydrochloride CAS No. 10390-18-8

Levonordefrin hydrochloride

Cat. No. B080516
CAS RN: 10390-18-8
M. Wt: 219.66 g/mol
InChI Key: YRJLEOWRVNBAOI-WFZUHFMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levonordefrin hydrochloride is a synthetic catecholamine that is used in various scientific research applications. This compound is structurally similar to norepinephrine and epinephrine, which are endogenous catecholamines that play a crucial role in the sympathetic nervous system. Levonordefrin hydrochloride is commonly used as a vasopressor agent, which increases blood pressure and heart rate.

Scientific Research Applications

1. Cardiovascular and Sympathomimetic Effects Levonordefrin hydrochloride, a synthetic catecholamine and norepinephrine derivative, is known for its sympathomimetic and antihypertensive effects. It operates through the activation of alpha 2-adrenergic receptors in the CNS, leading to lowered blood pressure and vasoconstriction when binding to peripheral alpha 2-adrenergic receptors (2020).

2. Dental Anesthetic Applications Levonordefrin is used in dentistry, often combined with mepivacaine hydrochloride, as a local anesthetic. Its effectiveness in operative dentistry has been evaluated, showing comparable results to other anesthetic solutions like lidocaine with epinephrine (Stibbs & Korn, 1964).

3. Cardiovascular Action and Potency Research has compared the cardiovascular actions of levonordefrin to epinephrine and norepinephrine. It was found that levonordefrin's pressor effects are qualitatively similar to norepinephrine, suggesting its receptor profile and potency are closer to norepinephrine than epinephrine (Robertson, Taylor, & Gage, 1984).

4. Modification of Local Anesthetic Toxicity Levonordefrin has been studied for its effects on the toxicity and lethality of local anesthetics in animal models. It was found to decrease the toxicity and lethality of certain local anesthetics, demonstrating its potential to modify anesthetic properties (Taylor & Dorris, 1989).

5. Anesthetic Efficacy in Dental Procedures Comparisons between mepivacaine with levonordefrin and other anesthetics like lignocaine with adrenaline in dental procedures have been conducted. Studies show varying results in terms of onset, duration, and depth of anesthesia, providing insights into its efficacy in specific dental contexts (Pasha, Naqvi, & Shaikh, 2017).

properties

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJLEOWRVNBAOI-WFZUHFMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146134
Record name Levonordefrin hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonordefrin hydrochloride

CAS RN

10390-18-8, 61-96-1
Record name 1,2-Benzenediol, 4-[(1R,2S)-2-amino-1-hydroxypropyl]-, hydrochloride (1:1)
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Record name Nordefrin hydrochloride
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Record name Levonordefrin hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonordefrin hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride
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Record name [R-(R*,S*)]-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride
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Record name LEVONORDEFRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U63S13UAOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NORDEFRIN HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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